![molecular formula C11H12ClF4N B1447129 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride CAS No. 1803602-12-1](/img/structure/B1447129.png)
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride
Descripción general
Descripción
“3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1803602-12-1 . It has a molecular weight of 269.67 . The compound is typically stored at temperatures around -10 degrees Celsius . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11F4N.ClH/c12-10(5-6-16-7-10)8-1-3-9(4-2-8)11(13,14)15;/h1-4,16H,5-7H2;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 269.67 . It is typically stored at temperatures around -10 degrees Celsius . It is usually in the form of a powder .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis Approaches : Various methods for synthesizing compounds related to 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride have been explored. This includes practical syntheses involving hydrogenation and N-alkylation processes (Vaid et al., 2012), as well as the development of fluorinated derivatives through processes like ozonation and catalytic hydrogenation (Kuznecovs et al., 2020).
Chemical Characteristics and Applications : The fluorination of pyrrolidine derivatives is a significant area of interest due to their applications in medicinal drugs and as organocatalysts. The synthesis often involves multistep processes starting from fluoroalkyl precursors (Pfund & Lequeux, 2017).
Medicinal Chemistry and Biological Applications
Molecular Recognition : The modification of proline's structure, through hydroxylation and fluorination, affects its recognition by biological systems. This is relevant for molecules containing pyrrolidine structures similar to 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride. Such modifications can influence molecular interactions, as seen in studies involving fluoro-hydroxyprolines (Testa et al., 2018).
Development of Chemical Sensors : Fluorinated pyrrolidine derivatives have been used in the development of chemical sensors. For instance, a pyrrolidine constrained bipyridyl-dansyl conjugate was synthesized for selective sensing of Al(3+) ions (Maity & Govindaraju, 2010).
Synthetic Chemistry
Novel Synthetic Strategies : New strategies for the synthesis of fluorinated pyrrolidines include methods like C-F bond cleavage protocols, providing a supplementary approach to pyridine synthesis (Chen et al., 2010).
Synthesis of Fluorinated Heterocycles : Combining gold catalysis with Selectfluor, researchers synthesized fluorinated nitrogen heterocycles from aminoalkynes, demonstrating the versatility in creating fluorinated pyrrolidine derivatives (Simonneau et al., 2011).
Additional Applications
- Pharmacokinetic Studies : Although not directly related to 3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride, studies involving similar compounds have been used in human pharmacokinetic research, indicating the potential relevance of such compounds in drug development processes (Harrison et al., 2012).
Safety And Hazards
Direcciones Futuras
While specific future directions for “3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride” are not mentioned in the sources I found, similar compounds have been used in the agrochemical and pharmaceutical industries . It is expected that many novel applications will be discovered in the future .
Propiedades
IUPAC Name |
3-fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N.ClH/c12-10(5-6-16-7-10)8-1-3-9(4-2-8)11(13,14)15;/h1-4,16H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDHTUPRMRJFSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C2=CC=C(C=C2)C(F)(F)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-[4-(trifluoromethyl)phenyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{1-[(Tert-butyldimethylsilyl)oxy]ethyl}-1,3-thiazole](/img/structure/B1447046.png)
![[4-(2-Fluorophenyl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1447048.png)
![5-Bromo-2-methyl-4-[(4-methyl-1,2,5-oxadiazol-3-yl)methoxy]pyrimidine](/img/structure/B1447049.png)
![3-[(5-Fluoro-2-nitrophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B1447050.png)
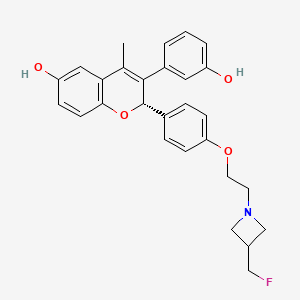
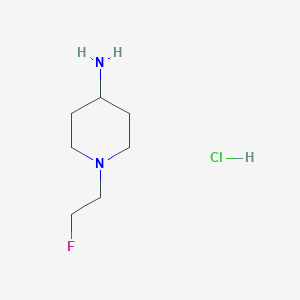
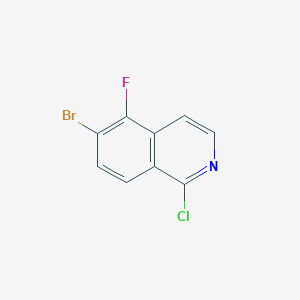
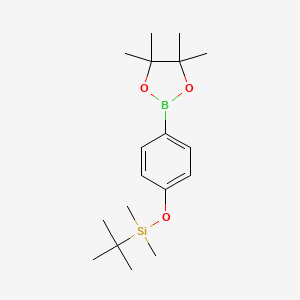
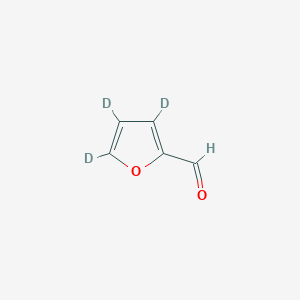
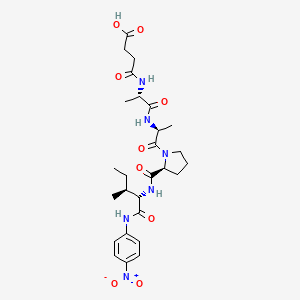
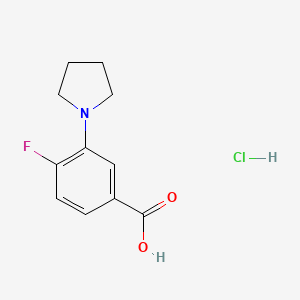

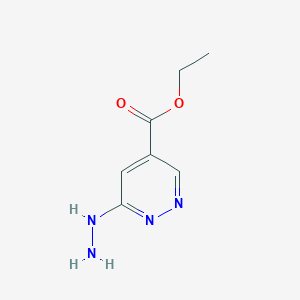
![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol](/img/structure/B1447068.png)